molecular formula C20H28ClN5O3 B5037088 N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide

Cat. No.: B5037088
M. Wt: 421.9 g/mol
InChI Key: HIGQCCAOCOLBNZ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide is a synthetic acetamide derivative featuring a 3-oxopiperazine core substituted with a 4-ethylpiperazinyl acetyl group and a 2-chlorophenyl moiety. Its structural uniqueness lies in the combination of a chlorinated aromatic ring and a piperazine-based side chain, which influence its physicochemical and biological behavior. Below, we compare this compound with structurally related analogs to highlight key differences in substituents, molecular properties, and inferred biological implications.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[1-[2-(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN5O3/c1-2-24-9-11-25(12-10-24)14-19(28)26-8-7-22-20(29)17(26)13-18(27)23-16-6-4-3-5-15(16)21/h3-6,17H,2,7-14H2,1H3,(H,22,29)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGQCCAOCOLBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC(=O)N2CCNC(=O)C2CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorophenylamine with ethyl piperazine in the presence of acetic anhydride. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The table below summarizes critical structural and molecular differences between the target compound and its analogs:

Compound Name Piperazine Substituent Aromatic Ring Substituent Molecular Weight (g/mol) logP<sup>†</sup> Key Features Reference
N-(2-chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide 4-Ethylpiperazinyl acetyl 2-Chlorophenyl ~421.9* ~1.2* Balanced lipophilicity; potential enzyme inhibition Estimated
N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide 4-Ethylpiperazinyl acetyl 4-Chlorophenyl 421.926 N/A Increased steric hindrance at para-position; altered target interaction
N-(2-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide None 2-Chlorophenyl 267.71 -0.2673 Simplified structure; lower molecular weight; higher polarity
2-{1-[(4-Benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide 4-Benzylpiperazinyl acetyl 3-Trifluoromethylphenyl 517.552 ~2.5* High lipophilicity; bulky substituent may reduce solubility
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide Chloroacetyl 4-Methylphenyl 339.77 ~0.8* Reactive chloroacetyl group; potential instability
N-(4-chlorophenyl)-2-{1-[(3,4-dimethoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide 3,4-Dimethoxyphenyl carbonyl 4-Chlorophenyl ~450* ~1.5* Electron-rich substituent; enhanced stability

<sup>†</sup> Estimated based on substituent contributions where experimental data are unavailable.

Key Observations

Positional Isomerism (2- vs. 4-Chlorophenyl):

  • The target compound’s 2-chlorophenyl group (meta-chlorine) reduces steric hindrance compared to the 4-chlorophenyl (para-chlorine) analog . This may enhance binding to targets with sterically restricted active sites.

Piperazine Substituent Effects:

  • The 4-ethylpiperazinyl acetyl group provides moderate lipophilicity (logP ~1.2), improving membrane permeability compared to simpler analogs like ’s compound (logP -0.2673).
  • Bulkier groups (e.g., benzyl in ) increase logP (~2.5) but may reduce aqueous solubility and metabolic stability.

Reactive vs. Stable Substituents:

  • Compounds with chloroacetyl groups (e.g., ) are prone to hydrolysis or nucleophilic substitution, limiting their in vivo stability. The target compound’s ethylpiperazinyl acetyl group avoids this issue.

The 4-ethylpiperazinyl moiety may enhance interactions with enzymes or receptors via hydrogen bonding and hydrophobic effects.

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